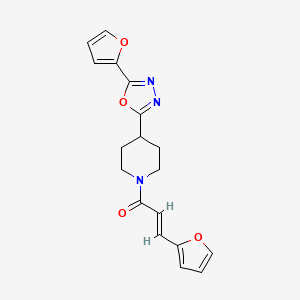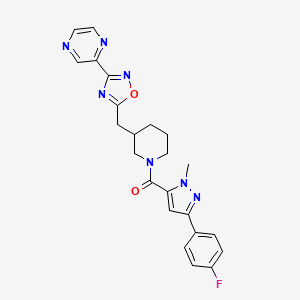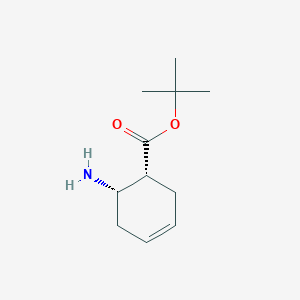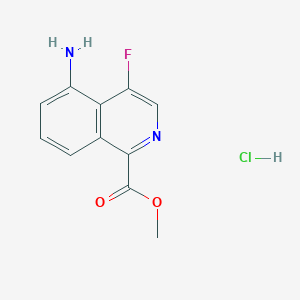
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide, also known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxiranes, which are known for their diverse biological activities. CPI-1189 has been found to exhibit promising results in preclinical studies, making it a potential candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by modulating the expression of various genes involved in oxidative stress and inflammation. In addition, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been found to reduce oxidative stress, inflammation, and neuronal cell death. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide has several advantages for laboratory experiments. It is a novel compound that exhibits promising results in preclinical studies, making it a potential candidate for further investigation. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the investigation of N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide. One potential direction is to study its efficacy in clinical trials for the treatment of neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases. Finally, the development of more stable and soluble formulations of this compound could improve its bioavailability and efficacy.
Métodos De Síntesis
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide can be synthesized through a multi-step process involving the condensation of cyclopentanone with 4,5,6,7-tetrahydroindazole, followed by the addition of epichlorohydrin and subsequent reaction with ammonia. The final product is obtained through chromatographic purification.
Aplicaciones Científicas De Investigación
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Its most notable application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(14-9-20-14)17-12-6-3-7-13-11(12)8-16-18(13)10-4-1-2-5-10/h8,10,12,14H,1-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVAOLCWPPZQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one](/img/structure/B2680163.png)

![1-Cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea](/img/structure/B2680168.png)

![3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2680171.png)



![[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2680177.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2680178.png)


![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)
